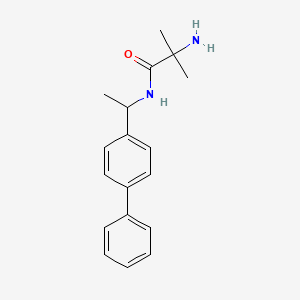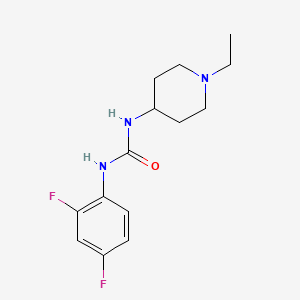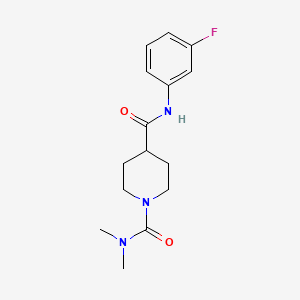
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, commonly known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein Bromodomain-containing protein 4 (BRD4), which plays an important role in the regulation of gene expression. The inhibition of BRD4 has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
BMS-986177 selectively inhibits the protein 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide plays an important role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, BMS-986177 disrupts this process and leads to the downregulation of genes that are involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, BMS-986177 has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines, inhibit leukocyte recruitment, and improve outcomes in animal models of inflammatory diseases. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function, reduce inflammation, and improve outcomes in animal models of heart failure.
Advantages and Limitations for Lab Experiments
BMS-986177 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which makes it a valuable tool for studying the role of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide in various biological processes. Additionally, BMS-986177 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to the use of BMS-986177 in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis of BMS-986177 is complex and requires several purification steps, which may limit its availability for use in laboratory experiments.
Future Directions
There are several future directions for the development and use of BMS-986177. One potential application is in the treatment of cancer, where BMS-986177 may be used as a single agent or in combination with other therapies to improve outcomes in patients with various types of cancer. Additionally, BMS-986177 may have potential applications in the treatment of other diseases, such as inflammation and cardiovascular disease. Further research is needed to fully understand the potential of BMS-986177 and to identify additional applications for this promising molecule.
Synthesis Methods
The synthesis of BMS-986177 involves several steps, including the coupling of 4-bromobiphenyl with 2-methylpropanamide, followed by the addition of an amine group to the resulting intermediate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BMS-986177 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including leukemia, lymphoma, and solid tumors. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
properties
IUPAC Name |
2-amino-2-methyl-N-[1-(4-phenylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(20-17(21)18(2,3)19)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXKFNUBCYZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)

![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)
![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)